molecular formula C8H5ClN2 B1587598 8-Chloroquinazoline CAS No. 7557-04-2

8-Chloroquinazoline

Cat. No. B1587598
CAS RN: 7557-04-2
M. Wt: 164.59 g/mol
InChI Key: KOAOERVORSOTKI-UHFFFAOYSA-N
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Description



  • 8-Chloroquinazoline (C<sub>8</sub>H<sub>5</sub>ClN<sub>2</sub>) is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring.

  • It appears as light yellow crystals and is soluble in water .

  • Also known as 1,3-diazanaphthalene , it is an aza derivative of quinoline.





  • Synthesis Analysis



    • The synthesis of quinazoline involves various methods, including amidation and cyclization of 2-aminobenzoic acid derivatives .

    • For example, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization to yield quinazolinones.





  • Molecular Structure Analysis



    • Planar molecule with a bicyclic arrangement of rings.

    • Dipole moment : 2.2 D.





  • Chemical Reactions Analysis



    • Quinazoline derivatives participate in various reactions, including cross-coupling reactions to yield novel polysubstituted derivatives.

    • Substituent properties significantly influence their biological activity.





  • Physical And Chemical Properties Analysis



    • Melting point : 48°C.

    • Boiling point : 243°C.

    • Solubility : Soluble in water.




  • Scientific Research Applications

    1. Metal-Catalyzed Cross-Coupling Reactions

    • Summary of Application: Halogenated quinazolinones and quinazolines, including 8-Chloroquinazoline, are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .
    • Methods of Application: These reactions are used to yield novel polysubstituted derivatives. The development of strategies to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines via metal-catalyzed cross-coupling reactions has attracted considerable interest .
    • Results or Outcomes: The 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones, for example, were previously prepared via Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4 (3 H )-oxo precursors and were found to be ghrelin receptor and vasopressin V 1b receptor antagonists .

    2. Therapeutic Agents in Urinary Bladder Cancer Therapy

    • Summary of Application: Quinazoline derivatives are a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use .
    • Methods of Application: A very promising direction in bladder cancer treatment is targeted therapy directed at specific molecular pathways. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
    • Results or Outcomes: Many quinazoline derivatives are approved for antitumor clinical use, e.g., erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .

    3. Anti-convulsant

    • Summary of Application: Quinazoline derivatives have been found to exhibit anti-convulsant activity .
    • Methods of Application: The specific methods of application can vary, but typically involve the administration of the quinazoline derivative as a medication .
    • Results or Outcomes: The outcomes can also vary, but the overall result is a reduction in the occurrence or severity of seizures .

    4. Antihyperlipidaemia

    • Summary of Application: Quinazoline derivatives have been found to exhibit antihyperlipidaemia activity .
    • Methods of Application: The specific methods of application can vary, but typically involve the administration of the quinazoline derivative as a medication .
    • Results or Outcomes: The outcomes can also vary, but the overall result is a reduction in the levels of lipids (fats) in the blood .

    5. Anti-Mycobacterial Agents

    • Summary of Application: Quinazoline derivatives have been found to exhibit anti-mycobacterial activity .
    • Methods of Application: The specific methods of application can vary, but typically involve the administration of the quinazoline derivative as a medication .
    • Results or Outcomes: The outcomes can also vary, but the overall result is a reduction in the occurrence or severity of mycobacterial infections .

    6. Imaging Technology

    • Summary of Application: Quinazoline derivatives have been used in the development of new imaging technology .
    • Methods of Application: The specific methods of application can vary, but typically involve the use of the quinazoline derivative as a contrast agent .
    • Results or Outcomes: The outcomes can also vary, but the overall result is improved imaging results, which can help identify diseases in their early stages .

    Safety And Hazards



    • Irritant ; handle with care.

    • Flash point : 106°C.

    • Avoid inhalation, skin contact, and ingestion .

    • Dispose properly .




  • Future Directions



    • Design and synthesize new quinazoline-based compounds with potential anticancer potency against bladder cancers.

    • Explore their biological properties and evaluate their efficacy.




    properties

    IUPAC Name

    8-chloroquinazoline
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H5ClN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KOAOERVORSOTKI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC2=CN=CN=C2C(=C1)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H5ClN2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10392307
    Record name 8-chloroquinazoline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10392307
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    164.59 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    8-Chloroquinazoline

    CAS RN

    7557-04-2
    Record name 8-chloroquinazoline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10392307
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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